Cas no 1998777-96-0 (1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one)

1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one
- 1998777-96-0
- EN300-1124842
-
- インチ: 1S/C10H10ClNO2/c1-2-14-6-5-10(13)9-4-3-8(11)7-12-9/h3-7H,2H2,1H3/b6-5+
- InChIKey: AJHDWMQDPVIOCJ-AATRIKPKSA-N
- ほほえんだ: ClC1=CN=C(C=C1)C(/C=C/OCC)=O
計算された属性
- せいみつぶんしりょう: 211.0400063g/mol
- どういたいしつりょう: 211.0400063g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 39.2Ų
1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1124842-10.0g |
1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one |
1998777-96-0 | 10g |
$4236.0 | 2023-06-09 | ||
Enamine | EN300-1124842-0.1g |
1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one |
1998777-96-0 | 95% | 0.1g |
$678.0 | 2023-10-26 | |
Enamine | EN300-1124842-5g |
1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one |
1998777-96-0 | 95% | 5g |
$2235.0 | 2023-10-26 | |
Enamine | EN300-1124842-1g |
1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one |
1998777-96-0 | 95% | 1g |
$770.0 | 2023-10-26 | |
Enamine | EN300-1124842-5.0g |
1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one |
1998777-96-0 | 5g |
$2858.0 | 2023-06-09 | ||
Enamine | EN300-1124842-0.25g |
1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one |
1998777-96-0 | 95% | 0.25g |
$708.0 | 2023-10-26 | |
Enamine | EN300-1124842-1.0g |
1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one |
1998777-96-0 | 1g |
$986.0 | 2023-06-09 | ||
Enamine | EN300-1124842-0.5g |
1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one |
1998777-96-0 | 95% | 0.5g |
$739.0 | 2023-10-26 | |
Enamine | EN300-1124842-10g |
1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one |
1998777-96-0 | 95% | 10g |
$3315.0 | 2023-10-26 | |
Enamine | EN300-1124842-2.5g |
1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one |
1998777-96-0 | 95% | 2.5g |
$1509.0 | 2023-10-26 |
1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one 関連文献
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-oneに関する追加情報
Introduction to 1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one (CAS No. 1998777-96-0)
1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 1998777-96-0, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic ketone exhibits a unique structural framework that has garnered attention for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The compound’s molecular architecture, featuring a pyridine ring substituted with a chlorine atom at the 5-position and an ethoxy group at the 3-position of the propenone moiety, imparts distinct chemical and biological properties that make it a valuable scaffold for further exploration.
The synthesis of 1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one involves intricate organic transformations that highlight the compound’s synthetic utility. The presence of the chloropyridine core allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl or heteroaryl groups. Additionally, the ethoxypropenone segment provides a versatile platform for exploring different reactivity patterns, including Michael additions and aldol condensations, which are pivotal in constructing more complex molecular entities.
In recent years, there has been growing interest in leveraging such structural motifs to develop inhibitors targeting various biological pathways. The 5-chloropyridine moiety, in particular, is well-documented for its role in modulating enzyme activity and receptor binding. For instance, derivatives of this scaffold have been investigated for their potential in inhibiting kinases and other enzymes implicated in cancer and inflammatory diseases. The ethoxypropenone component further enhances the compound’s pharmacophoric potential by contributing to hydrogen bonding interactions and lipophilicity balance, which are critical factors in drug design.
Recent studies have demonstrated the utility of 1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one as a key intermediate in the synthesis of small-molecule inhibitors with therapeutic relevance. One notable area of research involves its application in developing modulators of nuclear receptor signaling pathways. Nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs) and farnesoid X receptors (FXRs), play crucial roles in regulating metabolic processes, inflammation, and cholesterol homeostasis. Compounds based on the chloropyridine core have shown promise in modulating these receptors, potentially leading to novel treatments for metabolic disorders.
Moreover, the structural features of 1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one make it an attractive candidate for exploring its antimicrobial properties. The combination of electron-withdrawing and electron-donating groups within its structure can influence its interaction with bacterial enzymes and cell membranes. Preliminary computational studies suggest that derivatives of this compound may exhibit activity against multidrug-resistant bacteria by interfering with essential metabolic pathways. This aligns with the urgent need for new antimicrobial agents to combat rising resistance rates globally.
The compound’s potential extends beyond traditional pharmaceutical applications into agrochemicals and material science. The chloropyridine moiety is frequently employed in designing herbicides and fungicides due to its ability to disrupt essential biological processes in plants and fungi. Similarly, the ethoxypropenone segment can be tailored to enhance material properties, such as UV stability or thermal resistance, making it useful in polymer chemistry. These multifaceted applications underscore the versatility of 1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one as a building block for innovation.
From a synthetic chemistry perspective, 1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one exemplifies how functional group interplay can lead to compounds with diverse reactivity profiles. The balance between electron-rich and electron-poor regions within its structure allows chemists to selectively modify specific positions while maintaining overall stability. This characteristic is particularly valuable when designing libraries of compounds for high-throughput screening (HTS) campaigns aimed at identifying lead candidates for drug discovery programs.
The pharmacokinetic properties of derivatives derived from this scaffold are also subjects of active investigation. Factors such as solubility, metabolic stability, and bioavailability are critical determinants of a drug’s efficacy and safety profile. Computational modeling techniques have been employed to predict how modifications to the chloropyridine or ethoxypropenone moieties will impact these properties. Such predictions guide experimental efforts toward optimizing lead compounds before they enter preclinical development.
In conclusion,1-(5-chloropyridin-2-ylyl)-3 ethoxy prop - 2 en - 1 one (CAS No . 1998777 - 96 - 0 ) represents an exciting opportunity for researchers across multiple disciplines . Its unique structural features , coupled with recent advances in synthetic methodologies , position it as a promising intermediate for developing next-generation therapeutics . As our understanding of biological targets evolves , so too will our ability to harness this compound’s potential through innovative chemical design .
1998777-96-0 (1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one) 関連製品
- 866814-00-8(2-6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(3-methylphenyl)acetamide)
- 1219903-70-4(2-(4-fluorophenyl)sulfanyl-N-{2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}acetamide)
- 2649057-71-4(3-(2-isocyanatoethyl)-2-(trifluoromethyl)pyridine)
- 1592793-81-1(1-5-(trifluoromethyl)pyridin-2-ylprop-2-en-1-one)
- 2155466-83-2(methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate)
- 1807164-91-5(4-Cyano-3-(difluoromethyl)-6-nitropyridine-2-acetonitrile)
- 565201-68-5(3-Amino-N,N-diethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide)
- 2138055-80-6(3-(3-Aminopyrrolidin-1-yl)-4-methylcyclohexan-1-one)
- 39868-10-5(5-(3-Bromophenyl)furan-2-carbaldehyde)
- 2770500-84-8((9H-fluoren-9-yl)methyl 3-ethynylpyrrolidine-1-carboxylate)




